molecular formula C22H37NO3 B1153725 (±)5(6)-EET Ethanolamide

(±)5(6)-EET Ethanolamide

Cat. No.: B1153725
M. Wt: 363.5
InChI Key: RTDIKSCKKJORSI-ABYDBCJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precursor Pathways and Substrates

Anandamide (B1667382) (AEA), also known as N-arachidonoylethanolamine (AEA), is an endogenous cannabinoid neurotransmitter. wikipedia.org It is a fatty acid derivative synthesized from the non-oxidative metabolism of arachidonic acid. wikipedia.org AEA serves as the primary substrate for the enzymatic reaction that produces (±)5(6)-EET Ethanolamide. biomol.comcaymanchem.combertin-bioreagent.com Its structural similarity to arachidonic acid makes it a target for oxygenation by cytochrome P450 enzymes. umich.edu

The primary route for anandamide biosynthesis in animal tissues is the N-acylphosphatidylethanolamine (NAPE) pathway. wikipedia.orgnih.gov This pathway consists of two main enzymatic steps:

Formation of N-acylphosphatidylethanolamine (NAPE): This initial step involves the transfer of an acyl group from a glycerophospholipid to the amino group of phosphatidylethanolamine. nih.gov This reaction is catalyzed by N-acyltransferase, which can be either calcium-dependent or -independent. nih.gov

Release of Anandamide: NAPE is then hydrolyzed by a specific phospholipase D, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD), to release anandamide. wikipedia.orgnih.gov

While the NAPE-PLD pathway is a principal route, studies in NAPE-PLD-deficient mice have revealed the existence of alternative, NAPE-PLD-independent pathways for anandamide synthesis. nih.govcore.ac.uk These alternative routes underscore the complexity of endocannabinoid biosynthesis. core.ac.uk One such pathway involves the generation of phosphoanandamide from NAPE by phospholipase C, which is then dephosphorylated to anandamide. core.ac.uk

Enzymatic Synthesis by Cytochrome P450 (CYP450) Epoxygenases

Once formed, anandamide can be metabolized by various enzymes, including cytochrome P450 monooxygenases. nih.gov These enzymes catalyze the epoxidation of AEA to form epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the 5(6)-EET Ethanolamide isomer. umich.edunih.gov

Several cytochrome P450 isoforms have been identified as key players in the epoxidation of anandamide.

CYP3A4 is a major enzyme in the liver responsible for the metabolism of anandamide. nih.gov It catalyzes the epoxidation of AEA to form all four EET-EA regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET-EA. umich.edunih.govnih.gov Research has shown that CYP3A4 is the predominant epoxygenase involved in anandamide metabolism, a notable difference from arachidonic acid metabolism where other CYP isoforms like CYP2C8, CYP2C9, and CYP2J2 are the main epoxygenases. nih.gov The formation of these EET-EAs by CYP3A4 follows Michaelis-Menten kinetics. nih.gov

While CYP3A4 plays a primary role, other CYP isoforms also contribute to the formation of EET-EAs from anandamide.

CYP2D6: This polymorphic enzyme, found in the brain and liver, metabolizes anandamide to form all four EET-EAs, in addition to hydroxylated metabolites. umich.edunih.govnih.gov Kinetic analyses have revealed low micromolar Km values for the formation of EET-EAs by CYP2D6, suggesting that anandamide is a high-affinity substrate. nih.govnih.gov The involvement of CYP2D6 in anandamide metabolism is particularly significant in the brain, where it may be a key physiological substrate. nih.govnih.gov

The following table summarizes the key CYP450 isoforms involved in the metabolism of anandamide to EET-EAs.

EnzymePrimary Metabolites from AnandamideLocation of ActivityKey Findings
CYP3A4 5,6-, 8,9-, 11,12-, and 14,15-EET-EALiverPredominant epoxygenase for anandamide metabolism. umich.edunih.govnih.gov
CYP2D6 5,6-, 8,9-, 11,12-, and 14,15-EET-EA; 20-HETE-EABrain, LiverHigh-affinity enzyme for anandamide epoxidation, particularly in the brain. umich.edunih.govnih.gov
CYP4F2 20-HETE-EA (major); EET-EAs (minor)Liver, KidneyPrimarily a hydroxylase, but has a high affinity for anandamide. umich.edunih.gov

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-/t20-,21+/m1/s1

InChI Key

RTDIKSCKKJORSI-ABYDBCJLSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC[C@@H](O1)[C@@H]1CCCC(N([H])CCO)=O

Synonyms

(±)5,6-EpETrE Ethanolamide

Origin of Product

United States

Biosynthesis and Endogenous Formation of ± 5 6 Eet Ethanolamide

Enzymatic Synthesis by Cytochrome P450 (CYP450) Epoxygenases

Identification and Characterization of Specific CYP Isoforms

Considerations for Other CYP Isoforms (e.g., CYP4X1)

While several CYP enzymes are involved in the metabolism of anandamide (B1667382), the orphan cytochrome P450 4X1 (CYP4X1) has been identified as a key player. nih.govnih.gov Primarily expressed in the brain, aorta, and trachea, CYP4X1 metabolizes anandamide to 14,15-EET-EA. mdpi.complos.orgmetu.edu.tr Studies with recombinant CYP4X1 have shown its selectivity for anandamide, converting it to 14,15-EET ethanolamide. nih.gov Although its primary product is not 5(6)-EET-EA, the involvement of brain-specific CYPs like CYP4X1 highlights the tissue-specific nature of anandamide metabolism. mdpi.complos.org The expression of CYP4X1 in various brain regions suggests a role in neurovascular functions through the metabolism of arachidonic acid derivatives like anandamide. plos.org

Regioselectivity and Stereochemical Considerations in Enzymatic Production

The enzymatic production of EET-EAs from anandamide is characterized by both regioselectivity and stereospecificity, which vary depending on the specific CYP isoform involved. nih.govnih.gov For instance, human liver microsomes produce all four regioisomers of EET-EAs (5,6-, 8,9-, 11,12-, and 14,15-EET-EA) from anandamide, with CYP3A4 being the primary enzyme responsible for this epoxidation. nih.govacs.org This is distinct from arachidonic acid metabolism, where CYP2C and CYP2J isoforms are the main epoxygenases. nih.govnih.gov

The formation of (±)5(6)-EET Ethanolamide specifically results from the epoxidation of the Δ5 double bond of anandamide. While enzymatic reactions typically produce a specific stereoisomer rather than a racemic mixture, the precise stereochemistry of endogenously produced 5,6-EET-EA is an area of ongoing investigation. biomol.comcaymanchem.com The regioselectivity of different CYP enzymes is a critical determinant of the specific EET-EA profile produced in a given tissue. For example, CYP2J2 has been shown to metabolize anandamide to 14,15-EET-EA, while CYP3A4 can produce multiple regioisomers, including 5,6-EET-EA. nih.govmdpi.com

Table 1: Regioselectivity of CYP Isoforms in the Metabolism of Anandamide

CYP Isoform Primary EET-EA Product(s) Tissue/System Studied
CYP3A4 5,6-, 8,9-, 11,12-, and 14,15-EET-EA Human Liver Microsomes nih.govacs.org
CYP2D6 EET-EAs (regioisomers not fully specified) Human nih.gov
CYP4X1 14,15-EET-EA Recombinant Human, Brain nih.govmetu.edu.tr
CYP2J2 14,15-EET-EA Recombinant Human nih.gov

Cellular and Tissue-Specific Endogenous Production

The endogenous production of this compound is not uniform throughout the body but is instead localized to specific cells and tissues, with the brain and immune cells being notable sites of its formation. nih.govumich.edu

Formation in Brain Homogenates and Microglial Cells

This compound is formed in the brain, with microglial cells, the resident immune cells of the central nervous system, being a key site of its synthesis. umich.eduescholarship.org Studies using mouse brain homogenates have demonstrated the conversion of anandamide to its various oxygenated metabolites, including EET-EAs. nih.govumich.edu Specifically, microglial cells have been shown to produce 5,6-EET-EA from anandamide. escholarship.org This localized production within the brain suggests a role for this compound in neuroinflammatory processes. nih.govumich.edu

Modulation of Biosynthesis in Activated Immune Cells (e.g., IFNγ-Stimulated Microglia)

The biosynthesis of this compound is dynamically regulated in immune cells, particularly in response to inflammatory stimuli. In BV-2 microglial cells, stimulation with interferon-gamma (IFNγ) leads to an increased capacity to convert anandamide into 5,6-EET-EA. umich.eduacs.org This upregulation of 5,6-EET-EA synthesis coincides with an increased expression of the CB2 receptor in these activated microglia. acs.orgacs.org This suggests that under inflammatory conditions, the production of 5,6-EET-EA is enhanced, potentially as a component of the cellular response to inflammation. acs.orgacs.org The effect of ketoconazole, a CYP inhibitor, on reducing the formation of 5,6-EET-EA in IFNγ-stimulated microglia further supports the role of CYP enzymes in this process. researchgate.net

Expression of Relevant CYP Isoforms in Biological Systems

The capacity of a particular tissue or cell type to produce this compound is dependent on its expression of the relevant CYP epoxygenases. nih.govnih.gov Human liver microsomes, which express high levels of CYP3A4, are capable of forming all four EET-EA regioisomers. nih.govacs.org In the brain, various CYP isoforms are expressed in astrocytes, neurons, and endothelial cells. nih.govcore.ac.uk While CYP4X1 is notably expressed in the brain, its primary product from anandamide is 14,15-EET-EA. nih.govplos.org The expression of CYP3A4 has been detected in activated mouse microglial cells, providing a direct enzymatic basis for the production of 5,6-EET-EA in these cells. nih.gov The expression of CYP isoforms can vary significantly between different tissues and even within different cell types of the same organ, leading to a complex pattern of EET-EA production throughout the body. researchgate.netfrontiersin.org

Table 2: Expression of Key CYP Isoforms Involved in EET-EA Biosynthesis

CYP Isoform Key Tissues/Cells of Expression Relevance to this compound
CYP3A4 Liver, Activated Microglia nih.govacs.orgnih.gov Directly catalyzes the formation of 5,6-EET-EA. nih.govmdpi.com
CYP4X1 Brain, Aorta, Trachea mdpi.complos.org Primarily produces 14,15-EET-EA, indicating tissue-specific anandamide metabolism. nih.gov
CYP2D6 Liver, Brain (neurons) nih.govumich.edu Contributes to the overall epoxidation of anandamide. nih.gov
CYP2J2 Heart, Endothelium, Kidney nih.govmdpi.com Primarily an arachidonic acid epoxygenase, but can metabolize anandamide. nih.gov

Physiological and Pathophysiological Regulation of Biosynthesis

The biosynthesis of this compound is subject to regulation by both physiological and pathophysiological conditions. As mentioned, inflammatory stimuli like IFNγ can upregulate its production in microglial cells. umich.eduacs.org This suggests that in conditions of neuroinflammation, the local concentration of 5,6-EET-EA may be increased, potentially modulating the inflammatory response. umich.eduecronicon.net

Metabolic Fate and Degradation of ± 5 6 Eet Ethanolamide

Enzymatic Hydrolysis Pathways

The principal route for the metabolic inactivation of (±)5(6)-EET-EA is through the action of epoxide hydrolases (EHs). umich.edunih.govebi.ac.uk These enzymes catalyze the addition of a water molecule to the epoxide ring, leading to the formation of a vicinal diol. nih.gov Two main forms of epoxide hydrolase, the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH), are involved in the biotransformation of epoxy fatty acids and their derivatives. nih.govnih.gov

Epoxide hydrolases are the primary enzymes responsible for the metabolism of 5,6-EET-EA. umich.edunih.gov Their action terminates the signaling of the parent epoxide by converting it into a more polar and generally less biologically active metabolite. bertin-bioreagent.commdpi.com

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is recognized as a major enzyme in the degradation of epoxy fatty acids. bertin-bioreagent.comnih.govmdpi.com This enzyme effectively hydrolyzes (±)5(6)-EET-EA to its corresponding diol, N-(2-hydroxyethyl)-5,6-dihydroxy-8Z,11Z,14Z-eicosatrienamide, commonly known as 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). umich.edunih.gov The conversion of the epoxide to the diol is a critical step in the metabolic clearance of EET-EAs. umich.edunih.gov sEH is considered the principal hydrolase responsible for the degradation of epoxyeicosatrienoic acids (EETs) and their derivatives in vivo. ucanr.edunih.gov

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, also contributes to the hydrolysis of EET-EAs. umich.edunih.gov While primarily known for its role in detoxifying xenobiotic epoxides, mEH demonstrates activity towards endogenous lipid epoxides, including the ethanolamides of EETs. umich.edumdpi.com Studies have shown that human liver microsomes, which contain mEH, can metabolize EET-EAs to their corresponding dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). umich.edu Both sEH and mEH have been shown to hydrolyze all four regioisomers of EET-EA. nih.govnih.gov

Research into the enzymatic kinetics of sEH and mEH reveals a distinct preference for different regioisomers of EET-ethanolamide. nih.govnih.gov Generally, both enzymes hydrolyze the 14,15- and 11,12-EET-EA regioisomers more efficiently than the 8,9- and 5,6-isomers. nih.govnih.govresearchgate.net

Based on the catalytic efficiency (kcat/KM), the substrate preference for both human sEH and mEH follows a similar pattern. nih.govnih.gov The 14,15-EET-EA and 11,12-EET-EA are the most efficiently hydrolyzed substrates, followed by 8,9-EET-EA, with 5,6-EET-EA being the least efficiently metabolized isomer. nih.govnih.govresearchgate.net This suggests that the position of the epoxide on the acyl chain significantly influences its recognition and turnover by these enzymes.

Table 1: Comparative Hydrolytic Efficiency of Epoxide Hydrolases for EET-EA Regioisomers
RegioisomerRelative Hydrolytic Efficiency (sEH & mEH)
14,15-EET-EAMost Efficiently Hydrolyzed
11,12-EET-EAEfficiently Hydrolyzed
8,9-EET-EAModerately Hydrolyzed
5,6-EET-EALeast Efficiently Hydrolyzed

This table summarizes the general findings on the substrate preference of both soluble and microsomal epoxide hydrolases for the different EET-EA regioisomers, as reported in the literature. nih.govnih.govresearchgate.net

(±)5(6)-EET-EA demonstrates significantly greater metabolic stability compared to its parent compound, anandamide (B1667382) (AEA), particularly in brain tissue. umich.edunih.govebi.ac.uk Anandamide is rapidly degraded by fatty acid amide hydrolase (FAAH), an enzyme abundantly expressed in the brain. umich.edu In contrast, 5,6-EET-EA is resistant to FAAH hydrolysis and is primarily metabolized by epoxide hydrolases. nih.govacs.org This increased stability in mouse brain homogenates allows the compound to persist longer, potentially prolonging its biological actions within the central nervous system. umich.edunih.govebi.ac.uk The primary metabolite identified in these brain homogenate studies is the diol product, 5,6-DHET-EA, confirming that epoxide hydrolysis is the main degradation pathway in this matrix. umich.edu

Role of Epoxide Hydrolases (EH)

Other Potential Metabolic Routes

While enzymatic hydrolysis by sEH and mEH is the dominant metabolic pathway, other routes may exist. For instance, some cytochrome P450 enzymes, such as CYP2D6, have been shown to further metabolize the epoxide metabolites of anandamide to form novel dioxygenated derivatives. ebi.ac.uk This suggests that after the initial epoxidation of anandamide to form EET-EAs, a second oxidation step could occur, representing an alternative or sequential metabolic pathway. However, the primary clearance mechanism for (±)5(6)-EET-EA remains its conversion to 5,6-DHET-EA via epoxide hydrolases. umich.edunih.gov

Possible Further Oxidation by Cyclooxygenase Enzymes

While primarily known for their role in metabolizing arachidonic acid to prostaglandins, cyclooxygenase (COX) enzymes have also been shown to metabolize certain EETs. nih.govpnas.org Specifically, 5,6-EET is a substrate for COX-1 and COX-2. pnas.orgwikipedia.org This interaction suggests a potential metabolic route for (±)5(6)-EET ethanolamide, although direct evidence for its metabolism by COX enzymes is still emerging. The metabolism of the parent compound, 5,6-EET, by COX can lead to the formation of prostaglandin-like compounds, such as 5,6-epoxy-prostaglandin F1α. wikipedia.org This enzymatic conversion represents a functional link between the cytochrome P450/EET and cyclooxygenase pathways. nih.govpnas.org

Studies have indicated a substrate preference for both COX-1 and COX-2, with 8,9-EET being the most favored, followed by 5,6-EET, and then 11,12-EET, while 14,15-EET appears to be inactive. nih.gov The metabolism of EETs by COX can result in the formation of proangiogenic products, which may contribute to processes like tumor growth. pnas.org For instance, inhibiting both soluble epoxide hydrolase (sEH) and COX has been shown to dramatically decrease tumor growth, suggesting that the pro-angiogenic effects of EETs may be mediated by their COX-derived metabolites. pnas.org

Non-Enzymatic Degradation and Chemical Stability Considerations

Beyond enzymatic breakdown, the chemical stability of this compound is a key factor in its biological persistence. The epoxide group in the molecule is susceptible to hydrolysis, which can occur non-enzymatically. hmdb.ca However, studies have shown that 5,6-EET-EA is more stable than its precursor, anandamide, in mouse brain homogenates. nih.govresearchgate.net This increased stability is significant as it allows the compound to exert its biological effects for a longer duration.

The stability of EETs, in general, can be influenced by various factors. For instance, they can be protected from degradation by being acylated into phospholipids, creating a storage pool that can be released later. wikipedia.org The non-enzymatic degradation of EETs can also be initiated by free radical-based peroxidation of phospholipids. nih.gov When handling in a laboratory setting, this compound is typically stored at very low temperatures (-20°C or -80°C) in an appropriate solvent like ethanol (B145695) to maintain its integrity. glpbio.comcaymanchem.comcaymanchem.com It is also recommended to avoid repeated freeze-thaw cycles. glpbio.com The compound is sparingly soluble in aqueous buffers, and for maximum solubility, it is often diluted from an ethanolic solution. caymanchem.com

Formation and Biological Relevance of Downstream Metabolites (e.g., 5,6-DHET-EA)

The primary metabolic pathway for the deactivation of EETs, including presumably this compound, is hydrolysis by epoxide hydrolases (EH), particularly soluble epoxide hydrolase (sEH). wikipedia.orgnih.govworktribe.com This enzymatic action converts the epoxide to a vicinal diol, resulting in the formation of 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). hmdb.caumich.edu Generally, these diol metabolites are considered to be less biologically active than their parent epoxide compounds. wikipedia.orgreactome.orgmdpi.com

The formation of 5,6-DHET-EA is a critical step in terminating the signaling of this compound. nih.govresearchgate.net In mouse brain homogenates, 5,6-EET-EA is primarily metabolized by epoxide hydrolase, with no significant degradation observed by fatty acid amide hydrolase (FAAH), the enzyme that breaks down anandamide. umich.edu This highlights the importance of epoxide hydrolase in the metabolic clearance of this compound. nih.govumich.edu The resulting metabolite, 5,6-DHET, has been associated with abnormal lipoprotein oxylipins and metabolic disorders and may play a role in chronic inflammation. biocompare.com In endothelial cells, the formation of 5,6-DHET has been observed, and its release can be stimulated by inflammatory signals. worktribe.comnih.gov

The table below summarizes the key enzymes and resulting metabolites in the degradation of this compound.

Metabolic Process Enzyme(s) Involved Primary Metabolite Biological Significance of Metabolite
Epoxide Hydrolysis Soluble Epoxide Hydrolase (sEH)5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA)Generally considered less biologically active than the parent compound; involved in terminating the signal. wikipedia.orgnih.govreactome.orgmdpi.com
Oxidation Cyclooxygenase (COX) EnzymesPotential for prostaglandin-like compoundsMay contribute to pro-angiogenic effects. pnas.org

Molecular Targets and Intracellular Mechanisms of Action

Cannabinoid Receptor Interactions

G Protein-Coupled Receptor Signaling Modulation (e.g., Inhibition of cAMP Accumulation)

The CB2 receptor is a G protein-coupled receptor (GPCR), and its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP. umich.edumdpi.com (±)5(6)-EET Ethanolamide has been shown to be a functional agonist at the CB2 receptor by effectively inhibiting the forskolin-stimulated accumulation of cAMP in CHO cells that stably express the CB2 receptor. nih.govumich.edu The concentration required for 50% inhibition (IC50) of cAMP accumulation is reported to be 9.8 nM, which is consistent with its high binding affinity for the CB2 receptor. caymanchem.combiomol.comnih.gov This demonstrates that this compound not only binds to the CB2 receptor with high affinity but also activates its downstream signaling pathway. umich.edu

Beyond its interaction with cannabinoid receptors, this compound also modulates the activity of specific TRP channels, which are involved in various sensory and physiological processes.

Studies have identified this compound as a direct activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.gov Research has shown that 5,6-EET can directly activate TRPV4 channels, and this activation is a key mechanism in endothelium-derived vasodilation. nih.govplos.org The activation of TRPV4 by anandamide (B1667382), the precursor to this compound, is dependent on its metabolism by P450 epoxygenases, further implicating EETs in this process. nih.gov The direct nature of this activation has been demonstrated in both whole-cell and inside-out patch-clamp recordings. nih.gov

In addition to TRPV4, this compound has been found to activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels. plos.org The activation of TRPA1 channels in afferent neurons by 5,6-EET has been linked to an increase in nociception in animal models. plos.org Research indicates that during nociceptive activity, 5,6-EET is synthesized in the dorsal root ganglia and spinal cord, leading to the activation of TRPA1. frontiersin.org This suggests a role for this compound in pain signaling pathways through its interaction with TRPA1 channels.

Interactions with Other Receptor Systems and Signaling Pathways

Epoxyeicosatrienoic acids (EETs) are known to interact with G protein-coupled receptors (GPCRs), with GPR40 (also known as FFAR1) being a notable example. Studies have characterized GPR40 as a low-affinity receptor for EETs in vascular cells. nih.govresearchgate.net Specifically, 14,15-EET and 11,12-EET have been shown to increase intracellular calcium concentrations in cells overexpressing human GPR40. nih.govresearchgate.netacs.org The EC50 values for 14,15-EET and 11,12-EET were determined to be 0.58 ± 0.08 μM and 0.91 ± 0.08 μM, respectively. nih.govresearchgate.net In contrast, 5,6-EET and 8,9-EET were found to be less active at this receptor. frontiersin.orgnih.govresearchgate.net

The activation of GPR40 by certain EETs can initiate downstream signaling cascades. For instance, 11,12-EET-induced ERK phosphorylation and increased expression of connexin-43 and cyclooxygenase-2 in human endothelial cells were inhibited by a GPR40 antagonist. nih.govresearchgate.net This suggests that GPR40 mediates some of the vascular effects of these EETs. nih.govresearchgate.net Overexpression of GPR40 in kidney epithelial cells enhanced the mitogenic response to EETs, further supporting its role as a receptor for these lipids. plos.org

In contrast to some other EET regioisomers, 5,6-EET does not inhibit the intermediate-conductance calcium-activated potassium (KCa3.1) channels. plos.orgplos.org Studies using patch-clamp experiments have demonstrated that while 14,15-EET and, to a lesser extent, 11,12-EET inhibit KCa3.1 channels, 5,6-EET and 8,9-EET have no appreciable inhibitory effect. plos.orgplos.org In fact, 5,6-EET was found to antagonize the inhibition of KCa3.1 caused by arachidonic acid. plos.orgplos.org This lack of inhibition distinguishes the action of 5,6-EET from other regioisomers and suggests a different role in modulating cellular excitability and potassium flux.

Convergence of Endocannabinoid and Epoxyeicosanoid Signaling Pathways

The signaling pathways of endocannabinoids and epoxyeicosanoids are intricately linked, sharing arachidonic acid as a common precursor. ecronicon.net this compound is a cytochrome P450 metabolite of anandamide (AEA). caymanchem.com This metabolic conversion represents a significant point of convergence between the two signaling systems.

A key finding is that 5,6-EET ethanolamide is a potent and selective agonist for the cannabinoid receptor 2 (CB2). caymanchem.comnih.gov It binds to human CB2 receptors with a high affinity (Ki = 8.9 nM), while its affinity for CB1 receptors is substantially lower (Ki = 11.4 μM). caymanchem.comnih.gov This selectivity suggests a primary role for 5,6-EET ethanolamide in immune modulation and anti-inflammatory responses, as CB2 receptors are predominantly expressed on immune cells. nih.govarvojournals.org The activation of CB2 receptors by 5,6-EET ethanolamide leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govnih.gov

Furthermore, the conversion of anandamide to 5,6-EET-EA can be seen as a bioactivation pathway, as 5,6-EET-EA is more stable than anandamide in brain homogenates. nih.gov This increased stability could prolong its signaling effects. nih.govescholarship.org The antinociceptive effects of EETs have been shown to be dependent on the endocannabinoid system, specifically through the release of anandamide and subsequent activation of CB1 receptors. ecronicon.net This demonstrates a functional interplay where the epoxyeicosanoid pathway can modulate pain perception via the endocannabinoid system. ecronicon.net

Cellular and Preclinical Physiological Roles of ± 5 6 Eet Ethanolamide

Immunomodulatory and Anti-inflammatory Mechanisms

The anti-inflammatory properties of (±)5(6)-EET Ethanolamide are largely mediated through its activation of CB2 receptors, which are highly expressed on immune cells, including microglia in the central nervous system.

Microglia, the resident immune cells of the brain, play a critical role in neuroinflammation. The endocannabinoid system is deeply involved in regulating the polarization phenotypes of microglia. nih.gov Preclinical studies on epoxide derivatives of endocannabinoids, such as EET-EAs, have shown that these metabolites can modulate microglial responses. In studies using LPS-activated BV2 microglial cells, these compounds led to a decrease in the expression of the pro-inflammatory cytokine IL-6 and reduced nitrite (B80452) production. nih.gov Concurrently, they increased the expression of the anti-inflammatory cytokine IL-10. nih.gov These effects were found to be partially dependent on the activation of the CB2 receptor. nih.gov As a potent CB2 agonist, this compound is positioned to suppress microglial activation and promote a shift from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.

Inflammatory processes within the vasculature often involve the upregulation of adhesion proteins on endothelial cells, which facilitates the recruitment of leukocytes. Research has demonstrated that this compound can effectively counter this process. In an in vitro model using human retinal microvascular endothelial cells (HRMEC), inflammation was induced, leading to a significant increase in the expression of the adhesion proteins E-selectin (SELE), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1). arvojournals.org The presence of this compound substantially reduced the expression of these molecules. arvojournals.org Specifically, it inhibited the induction of SELE by 58%, VCAM-1 by 66%, and ICAM-1 by 39%, highlighting its potent anti-inflammatory effect on the vascular endothelium. arvojournals.org

Table 1: Effect of this compound on Inflamed Endothelial Cell Adhesion Protein Expression
Adhesion ProteinFold Increase with InflammationPercent Reduction by this compound
E-selectin (SELE)63-fold58%
VCAM-190-fold66%
ICAM-13.8-fold39%

Increased vascular permeability is a hallmark of inflammation, leading to tissue edema. This compound has been shown to mitigate this effect in both in vitro and in vivo models. arvojournals.org In an in vitro study, the inflammatory mediator TNFα was used to compromise the integrity of an HRMEC monolayer, resulting in a 15% decrease in transendothelial electrical resistance, which indicates increased permeability. arvojournals.org Treatment with this compound restored 68% of this deficit. arvojournals.org These findings were corroborated in a preclinical in vivo model, where TNFα induced a four-fold increase in retinal vascular leakage. arvojournals.org The administration of this compound successfully rescued this TNFα-induced leakage, returning it to near-control levels. arvojournals.org

Table 2: Effect of this compound on Vascular Permeability
ModelInflammatory ChallengeObserved Effect of ChallengeEffect of this compound
In Vitro (HRMEC Monolayer)TNFα15% decrease in resistanceRestored 68% of the deficit
In Vivo (Mouse Retina)TNFα4-fold increase in leakageRescued leakage to near-control levels

Neurobiological Implications (Preclinical Studies)

The neurobiological effects of this compound are primarily linked to its ability to modulate neuroinflammatory processes, a key factor in neuropathic pain and neuronal injury.

Central sensitization is a state of neuronal hyperexcitability in the central nervous system that contributes to chronic pain conditions. It is noteworthy that the parent compound, 5,6-EET, has been shown to produce mechanical hypersensitivity by activating TRPA1 channels on central afferent terminals in the spinal cord, thereby facilitating synaptic transmission and contributing to pain sensitization. nih.govnih.gov However, the ethanolamide derivative, this compound, is primarily characterized by its potent agonism at CB2 receptors. researchgate.net The activation of CB2 receptors, particularly on microglia and other immune cells, is a well-established mechanism for reducing neuroinflammation. By suppressing the release of pro-inflammatory mediators from glial cells, CB2 activation can counteract the neuroinflammatory processes that are known to drive and maintain central sensitization in neuropathic states.

The neuroprotective potential of this compound is directly linked to its potent and selective activation of the CB2 receptor. researchgate.net Neuroinflammation, driven by activated microglia, is a significant contributor to neuronal damage in various neurological diseases. nih.gov By binding to and activating CB2 receptors on microglial cells, this compound can suppress their activation and shift them towards a neuroprotective phenotype. nih.gov This leads to a reduction in the production of cytotoxic molecules and pro-inflammatory cytokines, thereby mitigating the inflammatory environment and protecting neurons from injury. nih.gov This mechanism suggests that this compound may serve as a valuable agent in ameliorating neurodegeneration in conditions where neuroinflammation is a key pathological feature. nih.gov

Role in Sensory Neuron Signaling

The precursor to this compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), plays a significant role in sensory neuron signaling, particularly in the context of pain and hypersensitivity. Research indicates that upon the activation of nociceptors (pain-sensing neurons), levels of 5,6-EET increase in the dorsal root ganglia and the dorsal spinal cord. researchgate.net In vitro studies have demonstrated that activated sensory neurons release 5,6-EET. researchgate.net

This lipid mediator directly activates specific ion channels on sensory neurons. Studies have shown that 5,6-EET potently induces a calcium influx in cultured dorsal root ganglia neurons. nih.gov This effect is mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, as the calcium flux is completely eliminated when the TRPA1 channel is genetically deleted or pharmacologically inhibited. researchgate.netnih.gov Further investigation into its mechanism of action in the spinal cord revealed that 5,6-EET enhances the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in lamina II neurons, which points to a presynaptic mechanism of action. nih.gov This enhancement of synaptic transmission was also abolished in TRPA1-null mice, confirming the channel's critical role. nih.gov Consequently, the intrathecal administration of 5,6-EET has been shown to cause mechanical allodynia (pain in response to a non-painful stimulus) in preclinical models, an effect that is dependent on TRPA1. researchgate.net

Beyond somatic pain, there is evidence linking this pathway to visceral hypersensitivity. Increased levels of the Transient Receptor Potential Vanilloid 4 (TRPV4) agonist 5,6-EET have been identified in biopsies from patients with Irritable Bowel Syndrome (IBS), suggesting its involvement in the neuronal mechanisms of visceral hypersensitivity. researchgate.net

Table 1: Effects of 5,6-EET on Sensory Neuron Activity

Experimental Model Finding Implicated Channel Reference
Cultured DRG Neurons Induces transient calcium influx. TRPA1 nih.gov
Spinal Cord Slices Increases frequency of spontaneous EPSCs. TRPA1 nih.gov
In vivo (mice) Intrathecal injection induces mechanical allodynia. TRPA1 researchgate.net
Human IBS Biopsies Increased levels of 5,6-EET reported. TRPV4 researchgate.net

Cardiovascular and Endothelial Cell Research (Preclinical Focus)

Preclinical research has identified this compound and its parent compound, 5,6-EET, as important molecules in cardiovascular and endothelial cell function. 5,6-EET Ethanolamide is recognized as a metabolite of the endocannabinoid anandamide (B1667382), generated through oxidation by cytochrome P450 enzymes. caymanchem.commedchemexpress.com Studies focusing on vascular inflammation relevant to diabetic retinopathy have shown that 5,6-EET Ethanolamide possesses significant anti-inflammatory and barrier-protective properties. In a preclinical model of retinal inflammation, it was found to rescue tumor necrosis factor-alpha (TNFα)-induced vascular leakage, returning it to near-control levels. arvojournals.org In vitro, it also restored the integrity of human retinal microvascular endothelial cell monolayers that had been compromised by TNFα. arvojournals.org

Table 2: Effect of 5,6-EET Ethanolamide on Vascular Permeability

Model System Inflammatory Stimulus Effect of 5,6-EET-EA Quantitative Result Reference
In vivo (mouse retina) TNFα Rescued vascular leakage 4-fold increase by TNFα was returned to near-control levels. arvojournals.org
In vitro (HRMEC) TNFα Restored monolayer electrical resistance Restored 68% of the deficit after 12 hours. arvojournals.org

The vasodilatory effects of this lipid family are a key area of investigation. Epoxyeicosatrienoic acids (EETs) are considered endothelium-derived hyperpolarizing factors (EDHFs) that cause vascular smooth muscle cells to relax. nih.gov A primary mechanism for this action is the activation of the TRPV4 cation channel. nih.govnih.gov Research has demonstrated that 5,6-EET is a direct activator of TRPV4 channels. nih.govnih.gov The application of submicromolar concentrations of 5',6'-EET activates TRPV4, leading to calcium influx in vascular endothelial cells. nih.gov This activation of endothelial TRPV4 by EETs is considered a major contributor to endothelium-derived vasodilation. nih.gov

The pathway can also be initiated by the endocannabinoid anandamide, which is metabolized by cytochrome P450 epoxygenases into EETs, which then activate TRPV4. nih.gov This highlights a convergence of signaling pathways that regulate vascular tone.

Other pathways also contribute to the vasoactive properties of 5,6-EET. Early research on the isolated, perfused rat caudal artery showed that the vasodilator response to 5,6-EET was reduced by approximately 70% after the removal of the endothelium. nih.gov This endothelial dependency was linked to the cyclooxygenase (COX) pathway, as inhibitors like indomethacin (B1671933) prevented the vasodilator response. This suggests that in some vascular beds, 5,6-EET may require conversion by COX to exert its full vasodilatory effect. nih.govacs.org

Interplay with Other Lipid Mediator Systems in Biological Processes

This compound is intrinsically linked to other major lipid mediator systems, most notably the endocannabinoid system. It is formed when the endocannabinoid anandamide (AEA) is metabolized by cytochrome P450 (CYP) epoxygenase enzymes. caymanchem.comnih.gov This metabolic conversion represents a significant point of convergence between the endocannabinoid signaling pathway and the CYP-epoxygenase/EET pathway. nih.gov

Once formed, this compound acts as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), while showing substantially lower affinity for the cannabinoid receptor 1 (CB1). caymanchem.commedchemexpress.commdpi.com Its binding affinity (Ki) for the human CB2 receptor is approximately 8.9 nM, compared to 11.4 µM for the CB1 receptor. caymanchem.commedchemexpress.com This selectivity is significant, as CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects without the psychotropic effects linked to CB1 activation. nih.gov The conversion from AEA to 5,6-EET-EA not only shifts receptor preference towards CB2 but also increases the molecule's stability; one study found its half-life in mouse brain homogenate was more than double that of AEA. nih.gov

The interplay extends to other enzymatic pathways. The parent compound, 5,6-EET, is a substrate for cyclooxygenase (COX) enzymes, which can convert it into epoxy-prostaglandins, thereby linking it to the prostaglandin (B15479496) system. nih.govacs.org Furthermore, the broader EET family is primarily degraded by the enzyme soluble epoxide hydrolase (sEH). nih.gov Preclinical studies have shown that dual inhibition of sEH and fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide, has a synergistic antinociceptive effect. This is likely due to the increased bioavailability of EET-EAs, which possess greater CB2 affinity. nih.gov This demonstrates a complex regulatory network involving CYP, COX, sEH, and FAAH enzymes in controlling the levels and actions of these interconnected lipid mediators.

Analytical Methodologies for ± 5 6 Eet Ethanolamide Research

Sample Preparation and Extraction Techniques from Biological Matrices

The accurate analysis of (±)5(6)-EET Ethanolamide from complex biological samples necessitates meticulous sample preparation and extraction. These initial steps are critical for removing interfering substances and concentrating the analyte of interest.

Homogenization and Protein Precipitation

The initial step in extracting lipids like this compound from solid biological tissues, such as the brain, liver, or kidney, is homogenization. ilabsolutions.com This process disrupts the tissue structure to release the cellular components. Homogenization is typically performed in a buffer, and for soft tissues like the brain, an auto homogenizer can be used, while harder tissues may require a ground glass homogenizer. ilabsolutions.com

Following homogenization, protein precipitation is a common and essential step to remove the large amounts of proteins present in biological samples. nih.gov This is crucial because proteins can interfere with the subsequent analysis and bind to the lipids of interest. sigmaaldrich.com Precipitation is achieved by adding a polar solvent, such as acetonitrile (B52724), methanol (B129727), or acetone, to the sample. sigmaaldrich.com The addition of these solvents alters the solvation potential, leading to the denaturation and precipitation of proteins. nih.govbiosyn.com For instance, a typical method involves adding two parts of a polar solvent to one part of the biological fluid. sigmaaldrich.com After mixing and centrifugation, the supernatant containing the lipids is separated from the protein pellet. sigmaaldrich.comnih.gov The choice of solvent is important, as it should effectively precipitate proteins while being a good solvent for the lipids being analyzed. nih.gov

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from a liquid sample. phenomenex.com It is particularly useful in lipidomics for isolating specific classes of lipids, such as eicosanoids, from complex mixtures. nih.gov For the analysis of this compound and related compounds, reversed-phase SPE cartridges, such as C18 or polymeric sorbents (e.g., Oasis HLB), are commonly employed. nih.gov

The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. The selection of solvents for each step is critical for achieving a clean extract with high recovery of the target compound.

Table 1: Example of a Solid Phase Extraction (SPE) Protocol for Eicosanoids in Serum

StepProcedurePurpose
ConditioningWash the SPE plate/cartridge with methanol (0.5 mL) followed by 0.1% (v/v) formic acid in water (0.5 mL). nih.govTo activate the sorbent and ensure reproducible retention of the analyte.
Sample LoadingSpike the serum sample (200 µL) with an internal standard, dilute with 5% (v/v) formic acid, and apply the mixture to the SPE plate. nih.govTo adsorb the analyte of interest onto the solid phase.
WashingWash the plate with 0.5 mL of 5% (v/v) methanol solution containing 0.1% (v/v) formic acid. nih.govTo remove hydrophilic impurities and matrix components.
ElutionElute the analytes with 0.2 mL of methanol containing 0.05% (w/v) BHT and 0.1% (v/v) formic acid, repeated twice. nih.govTo desorb the analyte from the sorbent for collection.

Considerations for Antioxidant Use in Sample Handling

Eicosanoids, including this compound, are susceptible to oxidation during sample collection and processing, which can lead to artificially elevated levels of certain compounds and degradation of the target analyte. caymanchem.com To mitigate this, antioxidants are often added to the samples. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in the analysis of lipids. nih.govcaymanchem.com It functions as a radical scavenger, preventing the non-enzymatic oxidation of unsaturated fatty acids. caymanchem.com The addition of BHT, for example at a concentration of 0.05% (w/v) in the elution solvent during SPE, helps to preserve the integrity of the analyte. nih.gov It is recommended to add BHT during sample collection and to keep samples on ice whenever possible to further minimize degradation. caymanchem.com

Advanced Detection and Quantification Techniques

The detection and quantification of this compound at low concentrations in biological matrices require highly sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids due to its high sensitivity, specificity, and ability to handle complex matrices. nih.gov The liquid chromatography component separates the analytes based on their physicochemical properties, typically using a reversed-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation. lipidmaps.orguzh.ch

The separated analytes are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the parent molecule) and its fragmentation into product ions, which provides a high degree of specificity for identification and quantification. lipidmaps.org

Table 2: Illustrative LC-MS/MS Parameters for Eicosanoid Analysis

ParameterDescription
ChromatographyUltra-High-Performance Liquid Chromatography (UHPLC) nih.gov
ColumnReversed-phase C18 column nih.gov
Mobile PhaseGradient elution with a mixture of aqueous and organic solvents (e.g., water/acetonitrile with formic or acetic acid) lipidmaps.orguzh.ch
IonizationElectrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte lipidmaps.orguzh.ch
Mass SpectrometerTriple quadrupole (QqQ) or QTRAP hybrid mass spectrometer lipidmaps.org
Scan TypeMultiple Reaction Monitoring (MRM) lipidmaps.org

Multiple-Reaction Monitoring (MRM) Approaches

Multiple-Reaction Monitoring (MRM) is a highly sensitive and selective scanning mode used in tandem mass spectrometry for quantitative analysis. lipidmaps.org In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion of this compound). This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor for one or more specific product ions. The combination of the precursor ion and its specific product ions, known as a transition, provides a high degree of specificity for the analyte, minimizing interference from other compounds in the matrix. lipidmaps.org

For accurate quantification, a stable isotope-labeled internal standard, such as (±)5,6-EET-d11, is typically used. nih.gov The internal standard is chemically identical to the analyte but has a different mass, allowing for the correction of any sample loss during preparation and any variations in ionization efficiency. lipidmaps.org

Table 3: Example of MRM Transitions for 5,6-EET

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
5,6-EET319191Negative lipidmaps.org
(±)5,6-EET-d11 (Internal Standard)---

Note: Specific MRM transitions for this compound and its deuterated internal standard can be optimized based on the instrument and experimental conditions. The values for the deuterated standard would be shifted according to the number of deuterium (B1214612) atoms.

Saponification Methods for Precursor Quantification

The quantification of the total pool of this compound often requires accounting for not only the free form but also the portion esterified within larger lipid precursors, such as N-acylphosphatidylethanolamines (NAPEs). nih.govresearchgate.net Saponification, or alkaline hydrolysis, is a chemical method employed to cleave these ester linkages, thereby releasing the N-acylethanolamine for subsequent analysis. This approach allows researchers to measure the total potential pool of this compound that can be liberated within a biological system.

The process typically involves treating a lipid extract with a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solution. The reaction hydrolyzes the glycerophospholipid backbone of the NAPE precursor, liberating the fatty acid ethanolamide. After hydrolysis, the sample is neutralized, and the released this compound is extracted using an organic solvent before being subjected to analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method is vital for understanding the complete biosynthetic and metabolic pathways, as a significant portion of fatty acid ethanolamides can exist in their NAPE-bound form. nih.govresearchgate.net For instance, studies on related compounds have shown that only 1-5% of circulating fatty acid ethanolamides are present in their free form, with the vast majority bound to NAPEs. researchgate.net By measuring the levels both before and after saponification, researchers can differentiate between the free, biologically active pool and the stored precursor pool.

Challenges and Considerations in Quantitative Analysis

The accurate measurement of this compound is a complex task that requires overcoming several significant analytical hurdles.

Regioisomer Separation and Identification

This compound is one of four regioisomers of epoxyeicosatrienoic acid ethanolamides (EET-EAs) derived from the epoxygenation of anandamide (B1667382). The other isomers are 8,9-EET-EA, 11,12-EET-EA, and 14,15-EET-EA. nih.gov These isomers are structurally very similar, differing only in the position of the epoxide group on the acyl chain. This structural similarity makes their chromatographic separation a primary challenge.

Advanced liquid chromatography techniques, particularly ultra-high-performance liquid chromatography (UHPLC), are necessary to achieve the resolution required to separate these regioisomers. nih.gov The identification and quantification are then typically performed using tandem mass spectrometry (MS/MS), which can distinguish the isomers based on subtle differences in their fragmentation patterns or, more commonly, by their distinct retention times from the chromatography column. nih.govresearchgate.net The development of specific LC-MS/MS methods is crucial, as the biological activity may vary significantly between the different regioisomers. nih.gov

Table 1: Regioisomers of Epoxyeicosatrienoic Acid Ethanolamides (EET-EAs)

Regioisomer Position of Epoxide
5,6-EET-EA C5-C6
8,9-EET-EA C8-C9
11,12-EET-EA C11-C12

Low Endogenous Levels and Detection Limits in Tissues

A major difficulty in the analysis of this compound and its related isomers is their extremely low concentration in biological tissues and fluids. nih.gov Research attempting to measure endogenous levels of EET-EAs in mouse tissues found that the concentrations were often below the instrumental limit of detection, which was reported to be in the range of 0.1 to 3.4 nM. nih.gov This necessitates the use of highly sensitive analytical instrumentation and meticulous sample preparation to concentrate the analyte to a detectable level.

Achieving the required sensitivity often involves a combination of solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components, followed by analysis using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The table below illustrates the typical limits of detection (LOD) and quantification (LLOQ) achieved for related endocannabinoid compounds, highlighting the sensitivity required for this type of analysis.

Table 2: Example Detection and Quantification Limits for Endocannabinoids

Compound Limit of Detection (LOD) (ng/mL) Lower Limit of Quantification (LLOQ) (µg/mL)
Anandamide (AEA) 0.0006 0.02
2-Arachidonoylglycerol (2-AG) 0.0035 1.75
Palmitoylethanolamide (PEA) 0.0002 0.02
Oleoylethanolamide (OEA) 0.0004 0.02

(Data adapted from a validated method for 12 endocannabinoids and related compounds, demonstrating the typical sensitivity range for these analytes) umcutrecht.nl

Stability Issues During Sample Preparation and Analysis

The epoxide moiety in this compound is chemically reactive and susceptible to degradation, posing a significant challenge to its accurate quantification. The compound can degrade through hydrolysis of the epoxide ring to form the corresponding 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). nih.gov This hydrolysis can occur both enzymatically in tissues via epoxide hydrolases and chemically under acidic or certain storage conditions. nih.gov The lability of the related 5,6-EET has been demonstrated, with a half-life of approximately 8 minutes in buffer, where it degrades to its corresponding diol and lactone. researchgate.net

Furthermore, sample collection and preparation procedures can introduce artifacts. The de novo formation of fatty acid ethanolamides can occur if samples are not handled properly, for instance, by failing to immediately acidify blood samples to inhibit enzymatic activity. nih.govresearchgate.net Solvents used during extraction can also be a source of contamination or cause degradation. nih.gov To mitigate these issues, samples must be snap-frozen in liquid nitrogen immediately upon collection, stored at -80°C, and processed using high-purity solvents under controlled temperature and pH conditions. nih.govcaymanchem.com

Development of Robust Analytical Protocols

Given the challenges of regioisomer separation, low endogenous levels, and chemical instability, the development of robust and validated analytical protocols is paramount for reliable quantification of this compound. europa.eu A robust protocol integrates solutions to each of these problems into a standardized workflow.

Key components of a robust analytical protocol include:

Standardized Sample Handling: Immediate snap-freezing of tissues, collection of blood into tubes with enzyme inhibitors, and maintenance of a cold chain to prevent degradation and artifact formation. nih.govnih.gov

Efficient Extraction and Purification: Utilization of a multi-step process, often involving liquid-liquid extraction followed by solid-phase extraction (SPE), to isolate the analyte from complex biological matrices and concentrate it for analysis. researchgate.net

Optimized Chromatographic Separation: Development of UHPLC methods with appropriate column chemistry and mobile phase gradients to achieve baseline separation of all EET-EA regioisomers. nih.gov

Sensitive and Selective Detection: The use of tandem mass spectrometry (LC-MS/MS) is essential for its ability to selectively detect and quantify analytes at picogram levels, providing the necessary sensitivity to measure low endogenous concentrations. nih.govresearchgate.net

Thorough Method Validation: The entire method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This includes assessing analyte recovery, matrix effects, and the stability of the analyte throughout the sample handling and analysis process. umcutrecht.nleuropa.eu

By systematically addressing these factors, researchers can develop reliable methods to generate high-quality data, which is fundamental to advancing the understanding of the biological significance of this compound.

Synthetic Approaches for Research Purposes

Chemical Synthesis of (±)5(6)-EET Ethanolamide Standards

The synthesis of racemic this compound for use as an analytical standard is a critical step for research in this area. While detailed proprietary synthesis methods are not publicly disclosed, the general approach can be inferred from established organic chemistry principles and the synthesis of related compounds. The process likely begins with commercially available arachidonic acid, which serves as the precursor.

A plausible synthetic route involves two key steps:

Amide Formation: Arachidonic acid is first converted to its corresponding N-acylethanolamine, arachidonoyl ethanolamide (anandamide or AEA). This is a standard amidation reaction where the carboxylic acid group of arachidonic acid is activated and then reacted with ethanolamine.

Epoxidation: The double bond at the 5,6-position of the anandamide (B1667382) molecule is then selectively epoxidized. This reaction is typically carried out using an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), to introduce the epoxide functional group, resulting in the formation of this compound.

The resulting product is a racemic mixture, meaning it contains equal amounts of the two possible enantiomers. This mixture is then purified, typically using chromatographic techniques, to yield a high-purity standard suitable for use in various research applications. Commercial suppliers like Cayman Chemical provide this racemic standard, often dissolved in ethanol (B145695) for stability and ease of use in laboratory settings. caymanchem.combioscience.co.uk

Stereoselective Synthesis of Enantiomers for Biological Research

While racemic mixtures are useful as analytical standards, studying the specific biological activities of each enantiomer requires stereoselective synthesis. A stereoselective synthesis, also known as an asymmetric synthesis, is a reaction that produces an unequal mixture of stereoisomers. iupac.org This is particularly important as the different enantiomers of 5(6)-EET Ethanolamide may exhibit distinct pharmacological properties, binding affinities, and metabolic stabilities.

The synthesis of individual enantiomers is more complex than the preparation of the racemic mixture. General strategies for the stereoselective synthesis of epoxides like 5(6)-EET include:

Chiral Epoxidation: Utilizing chiral catalysts or reagents to directly epoxidize the double bond of the precursor molecule in a stereoselective manner.

Resolution of Racemates: Synthesizing the racemic mixture and then separating the enantiomers. This can be achieved through techniques like chiral chromatography. For instance, a method for the direct enantiomeric characterization of epoxyeicosatrienoic acid (EET) metabolites involves resolving the methyl or pentafluorobenzyl esters of the EETs using chiral phase High-Performance Liquid Chromatography (HPLC). nih.gov A similar approach could be adapted for 5(6)-EET Ethanolamide.

Enzymatic Resolution: Employing enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com

The availability of enantiomerically pure forms of 5(6)-EET Ethanolamide is essential for detailed pharmacological characterization and for understanding the stereospecific requirements of its biological targets.

Production of Deuterated Standards for Mass Spectrometry Analysis

Quantitative analysis of this compound in biological samples is most accurately performed using mass spectrometry (MS) coupled with a stable isotope dilution assay. umsl.edu This technique requires an internal standard, which is typically a deuterated version of the analyte. Deuterated standards have a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612), but they behave almost identically to the non-deuterated compound during sample preparation and chromatographic separation. nih.govlcms.cz

The synthesis of deuterated this compound generally starts with a commercially available deuterated precursor, such as octadeuterated (d8) arachidonic acid. nih.gov The synthetic scheme would parallel that of the non-deuterated compound:

Amidation: Deuterated arachidonic acid is reacted with ethanolamine to produce deuterated anandamide.

Epoxidation: The resulting deuterated anandamide is then epoxidized at the 5,6-position to yield deuterated this compound.

The use of these deuterated internal standards is crucial for correcting for analyte loss during sample extraction and for compensating for matrix effects in the mass spectrometer, thereby ensuring accurate and precise quantification of this compound in complex biological matrices. lcms.cz

Utility of Synthesized Compounds as Pharmacological Probes

Synthesized this compound and its analogs are invaluable as pharmacological probes to investigate the endocannabinoid system and related signaling pathways. nih.gov As a cytochrome P450-derived metabolite of anandamide, its availability allows for direct examination of its biological effects, independent of its precursor. nih.gov

Key uses of these synthesized compounds in research include:

Receptor Binding and Functional Assays: Studies have utilized synthesized 5(6)-EET-EA to demonstrate its activity as a potent and selective agonist for the cannabinoid receptor 2 (CB2). nih.govresearchgate.net In competitive binding assays with membranes from cells expressing human CB1 or CB2 receptors, 5,6-EET-EA showed significantly higher affinity for the CB2 receptor. nih.gov Functional assays have further confirmed its agonist activity by showing its ability to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the CB2 receptor. nih.govresearchgate.net

Investigating Therapeutic Potential: The anti-inflammatory properties of CB2 receptor activation make 5(6)-EET-EA a compound of interest for various pathological conditions. Research using synthesized 5(6)-EET-EA has explored its potential to mitigate inflammation in conditions like diabetic retinopathy. arvojournals.org Studies have shown that it can reduce the expression of adhesion proteins and decrease vascular permeability in models of retinal inflammation. arvojournals.org

Metabolic Stability Studies: The synthesized compound can be used to assess its metabolic stability in various biological tissues. For example, it has been demonstrated that 5,6-EET-EA is more stable than its precursor, anandamide, in mouse brain homogenates. nih.gov

Understanding Endocannabinoid Bioactivation: The synthesis of this metabolite allows researchers to test the hypothesis that the epoxidation of anandamide represents a bioactivation pathway, leading to a metabolite with enhanced or distinct biological activity. nih.gov

Below is an interactive data table summarizing the receptor binding and functional activity data for 5(6)-EET Ethanolamide.

CompoundReceptorKi (nM)IC50 (nM)
5(6)-EET Ethanolamide CB111,400-
5(6)-EET Ethanolamide CB28.99.8
Anandamide (AEA) CB1155-
Anandamide (AEA) CB211,400-

Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. IC50 values represent the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP accumulation, indicating functional agonism.

Future Research Directions and Unexplored Areas

Comprehensive Elucidation of Upstream and Downstream Signaling Cascades

A critical area for future research is the complete mapping of the signaling pathways initiated by 5,6-EET-EA. While its primary interaction with the Gi-coupled CB2 receptor, leading to the inhibition of adenylyl cyclase and suppression of cyclic AMP (cAMP) accumulation, is established, the full spectrum of its downstream effects remains to be elucidated. caymanchem.comnih.gov

Upstream Synthesis: (±)5(6)-EET-EA is formed through the oxidation of the endocannabinoid anandamide (B1667382) (AEA) by cytochrome P450 (CYP450) epoxygenases. caymanchem.com Human isoforms CYP2D6, CYP3A4, and CYP4F2 have been identified as key enzymes in this bioactivation pathway. nih.govresearchgate.netmdpi.com Future studies should aim to delineate the specific contributions of these and potentially other CYP isoforms in various tissues and cell types under different physiological and pathological conditions. Understanding the regulation of these enzymes could provide a method for modulating endogenous 5,6-EET-EA levels.

Downstream Signaling: Research should extend beyond cAMP modulation to investigate other potential downstream signaling events. This includes exploring the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, and the regulation of intracellular calcium levels, which are known to be influenced by other related lipid mediators. nih.gov Investigating the potential for biased agonism at the CB2 receptor, where 5,6-EET-EA might preferentially activate certain signaling pathways over others, could reveal more nuanced biological functions.

Known Signaling Pathway of (±)5(6)-EET Ethanolamide
Receptor
Coupling
Primary Effect
Binding Affinity (Ki)
Functional Potency (IC50)

Investigating Specific Physiological Roles of Individual Enantiomers of 5,6-EET-EA

The enzymatic production of epoxides by CYP450 enzymes can be stereospecific, resulting in the formation of distinct R and S enantiomers. caymanchem.comwikipedia.org While (±)5(6)-EET-EA is often studied as a racemic mixture, the individual enantiomers may possess unique biological activities, binding affinities, and metabolic stabilities. A significant gap in current knowledge is the lack of information on the specific physiological roles of 5R,6S-EET-EA versus 5S,6R-EET-EA. Future research must focus on the stereoselective synthesis of these enantiomers and their subsequent characterization in biological systems to determine if one form is more potent or has a different functional profile than the other.

Discovery and Characterization of Novel Molecular Targets

While CB2 is a high-affinity target, 5,6-EET-EA also binds to the CB1 receptor, albeit with over 1000-fold weaker affinity. researchgate.net A crucial avenue for future investigation is the identification of other potential molecular targets.

GPR119: Some evidence suggests that 5,6-EET-EA, along with other EET-EAs, can activate the G protein-coupled receptor GPR119, which is involved in metabolic regulation. researchgate.net This interaction needs to be confirmed and its functional consequences explored.

Ion Channels: The parent compound, 5,6-EET, has been shown to be an agonist for the transient receptor potential vanilloid 4 (TRPV4) channel and an inhibitor of T-type voltage-gated calcium channels (Cav3). caymanchem.comresearchgate.net It is imperative to investigate whether 5,6-EET-EA shares these properties, as this would significantly broaden its potential physiological roles, particularly in vascular function and pain perception.

Development of Specific Modulators for Research Applications (e.g., Synthesis or Degradation Inhibitors)

To effectively study the endogenous roles of 5,6-EET-EA, the development of specific pharmacological tools is essential.

Synthesis Inhibitors: Targeting the specific CYP450 enzymes (CYP3A4, CYP2D6, CYP4F2) responsible for converting anandamide to 5,6-EET-EA could allow for the depletion of its endogenous production. nih.govresearchgate.net Research is needed to develop selective inhibitors for these pathways.

Degradation Inhibitors: 5,6-EET-EA is primarily metabolized by epoxide hydrolases (EH). nih.gov While the parent compound 5,6-EET is a relatively poor substrate for soluble epoxide hydrolase (sEH) compared to other EETs, both sEH and microsomal epoxide hydrolase (mEH) have been shown to mediate its degradation. wikipedia.orgnih.govnih.gov The use of dual sEH/mEH inhibitors or novel, specific inhibitors of 5,6-EET-EA degradation could serve as powerful tools to potentiate its endogenous signaling and study its physiological effects. nih.gov Furthermore, the potential metabolism of 5,6-EET-EA by cyclooxygenase (COX) enzymes, a pathway known for its parent compound 5,6-EET, should be investigated. nih.govelsevierpure.com

Exploration of Inter-Organ and Inter-Cellular Communication Mediated by this compound

As a lipid mediator, 5,6-EET-EA is well-suited to act as a local signaling molecule in paracrine and autocrine communication. wikipedia.org Future studies should explore its role in mediating communication between different cell types and organs.

Neuroinflammation: In the central nervous system, activated microglia increase the conversion of anandamide to 5,6-EET-EA, suggesting a role in communication between immune cells and neurons during neuroinflammatory processes. nih.gov

Retinal Health: Studies on diabetic retinopathy have shown that 5,6-EET-EA can mediate anti-inflammatory signals between Müller cells and retinal microvascular endothelial cells, reducing vascular permeability and the expression of adhesion proteins. arvojournals.org

Cardiovascular and Renal Systems: The parent compound 5,6-EET has significant vasodilatory effects in the renal and cardiovascular systems. nih.govnih.gov Investigating whether 5,6-EET-EA possesses similar properties could uncover important roles in blood pressure regulation and inter-organ crosstalk between the kidney, vasculature, and heart.

Advanced In Vivo Preclinical Models for Mechanistic Studies

To translate in vitro findings into a physiological context, the use of advanced preclinical models is indispensable. While acute models of retinal inflammation have provided initial insights, a broader range of models is needed. arvojournals.org

Genetic Models: The use of knockout mice for key synthesis (e.g., specific Cyp450s) or degradation (e.g., Ephx1 or Ephx2) enzymes will be invaluable for dissecting the specific endogenous functions of 5,6-EET-EA. nih.gov

Disease Models: Given its potent anti-inflammatory effects via CB2 activation, its therapeutic potential should be explored in a wider range of preclinical models of inflammatory diseases, such as inflammatory bowel disease, arthritis, atherosclerosis, and neuropathic pain. nih.govresearchgate.net

Cardiovascular Models: Employing models like the spontaneously hypertensive rat (SHR), which has been used to study the parent compound 5,6-EET, could help elucidate the role of 5,6-EET-EA in cardiovascular health and disease. nih.gov

Q & A

Q. What structural features of (±)5(6)-EET Ethanolamide are critical for its interaction with cannabinoid receptors?

The ethanolamide group and epoxide ring in this compound are essential for receptor binding. The ethanolamide modification enhances solubility and stability compared to native EETs, while the epoxide moiety mediates interactions with cannabinoid receptors (CB1/CB2). Competitive binding assays using radiolabeled probes (e.g., [³H]CP-55,940) and cAMP inhibition studies are standard methods to quantify receptor affinity and selectivity. For example, this compound exhibits a Kᵢ of 8.9 nM for CB2, making it a potent agonist .

Q. How is this compound synthesized and stabilized for experimental use?

The compound is typically synthesized via cytochrome P450 (CYP450)-mediated metabolism of anandamide (AEA) or through chemical epoxidation of arachidonic acid derivatives. To prevent degradation, store solutions in ethanol at -20°C, avoiding repeated freeze-thaw cycles. Purity (≥95%) should be verified via HPLC or LC-MS .

Q. What enzymatic pathways regulate the metabolism of this compound?

Fatty acid amide hydrolase (FAAH) primarily hydrolyzes this compound, but cyclooxygenase-2 (COX-2) and lipoxygenases may also metabolize it into prostaglandin or hydroperoxide derivatives. Enzyme inhibition studies (e.g., using FAAH inhibitors like URB597) coupled with metabolite profiling via mass spectrometry are used to map metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor selectivity of this compound across studies?

Variability in CB1/CB2 selectivity may arise from differences in cell models (e.g., transfected HEK293 vs. primary neurons) or assay conditions (e.g., GTPγS binding vs. cAMP assays). To address this, standardize experimental protocols across labs and use structural analogs (e.g., α-methylated derivatives) to probe stereochemical influences on binding .

Q. What advanced techniques are recommended for detecting this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., d₄-anandamide) is optimal. Solid-phase extraction (SPE) or lipid enrichment protocols improve detection limits. For tissue-specific distribution, combine LC-MS with autoradiography using tritiated analogs .

Q. How does stereochemistry influence the bioactivity of this compound enantiomers?

Enzymatic synthesis produces specific stereoisomers, whereas chemical methods yield racemic mixtures. Compare enantiomer activity using chiral HPLC separation followed by functional assays (e.g., calcium flux in CB2-transfected cells). For example, R-enantiomers may show higher CB2 affinity due to spatial compatibility with the receptor’s binding pocket .

Q. What experimental models are suitable for studying the role of this compound in vascular inflammation?

Use endothelial cell cultures to assess nitric oxide (NO) production and leukocyte adhesion under shear stress. Complement this with in vivo models (e.g., murine carotid artery injury) and knockout mice (e.g., CB2⁻/⁻) to isolate receptor-specific effects. Measure downstream markers like NF-κB activation via Western blot .

Q. How can researchers address the instability of this compound in physiological buffers?

Incorporate fatty acid-free albumin (0.1-1%) to solubilize the compound and reduce nonspecific binding. For long-term stability, prepare fresh ethanol stock solutions and avoid exposure to light or reactive oxygen species. Validate stability via time-course LC-MS analysis .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values), validate findings using orthogonal assays (e.g., electrophysiology for ion channel effects vs. cAMP assays for receptor signaling) .
  • Experimental Design : Use Central Composite Design (CCD) for optimizing synthesis conditions (e.g., reaction temperature, catalyst concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.